

CTS-1027: A Comparative Guide to its Metalloproteinase Cross-reactivity

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Compound of Interest

Compound Name: CTS-1027

Cat. No.: B1669313

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of **CTS-1027**, a potent hydroxamate-based inhibitor of matrix metalloproteinases (MMPs). The following sections detail its inhibitory activity against a range of metalloproteinases, present experimental methodologies for assessing inhibitor selectivity, and offer a visual representation of the typical experimental workflow.

Executive Summary

CTS-1027 demonstrates high potency against several key MMPs involved in tissue remodeling and disease pathogenesis. It is a reversible inhibitor with low nanomolar to sub-nanomolar efficacy against MMPs such as MMP-2, MMP-3, MMP-8, MMP-9, MMP-12, MMP-13, and MMP-14. Notably, **CTS-1027** exhibits a high degree of selectivity, with over 1,000-fold greater inhibition of MMP-2 and MMP-13 compared to MMP-1. Furthermore, it shows minimal to no activity against MMP-1, MMP-7, and non-MMP enzymes like caspases. This selectivity profile makes **CTS-1027** an important tool for specific MMP inhibition in research and a candidate for therapeutic development.

Data Presentation: Inhibitory Potency of CTS-1027

The inhibitory activity of **CTS-1027** against a panel of metalloproteinases is summarized in the table below. The data, presented as IC₅₀ (half-maximal inhibitory concentration) and K_i (inhibition constant) values, has been compiled from various in vitro studies.

Target Metalloproteinase	CTS-1027 IC50 (nM)	CTS-1027 Ki (nM)	Selectivity Notes
Matrix Metalloproteinases (MMPs)			
MMP-1 (Collagenase-1)	>1000	-	Over 1000-fold selective for MMP-2 and MMP-13 over MMP-1.[1]
MMP-2 (Gelatinase-A)	0.3	≤9[2]	Potent inhibitor.
MMP-3 (Stromelysin-1)	-	≤9[2]	Potent inhibitor.
MMP-7 (Matrilysin)	-	Little to no activity.[2]	Selective against MMP-7.
MMP-8 (Collagenase-2)	-	≤9[2]	Potent inhibitor.
MMP-9 (Gelatinase-B)	-	≤9[2]	Potent inhibitor.
MMP-12 (Macrophage Elastase)	-	≤9[2]	Potent inhibitor.
MMP-13 (Collagenase-3)	0.5	≤9[2]	Potent inhibitor.
MMP-14 (MT1-MMP)	-	≤9[2]	Potent inhibitor.
Other Proteinases			
Caspases	-	Little to no activity.[2]	Highly selective for MMPs over caspases.
A Disintegrin and Metalloproteinases (ADAMs)	No data available	No data available	The cross-reactivity of CTS-1027 with ADAMs has not been extensively reported in

publicly available
literature.

ADAMs with
Thrombospondin
Motifs (ADAMTSs)

No data available

No data available

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CTS-1027 with
ADAMTSs has not
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reported in publicly
available literature.

Experimental Protocols

The determination of the inhibitory potency (IC₅₀ and K_i values) of **CTS-1027** against various metalloproteinases is typically performed using an in vitro fluorogenic substrate assay. Below is a detailed methodology representative of such experiments.

Objective: To determine the concentration of **CTS-1027** required to inhibit 50% of the activity of a specific metalloproteinase.

Materials:

- Recombinant human metalloproteinase (e.g., MMP-2, MMP-13)
- Fluorogenic metalloproteinase substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- **CTS-1027**
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
- Dimethyl sulfoxide (DMSO) for inhibitor dilution
- 96-well black microtiter plates
- Fluorescence microplate reader

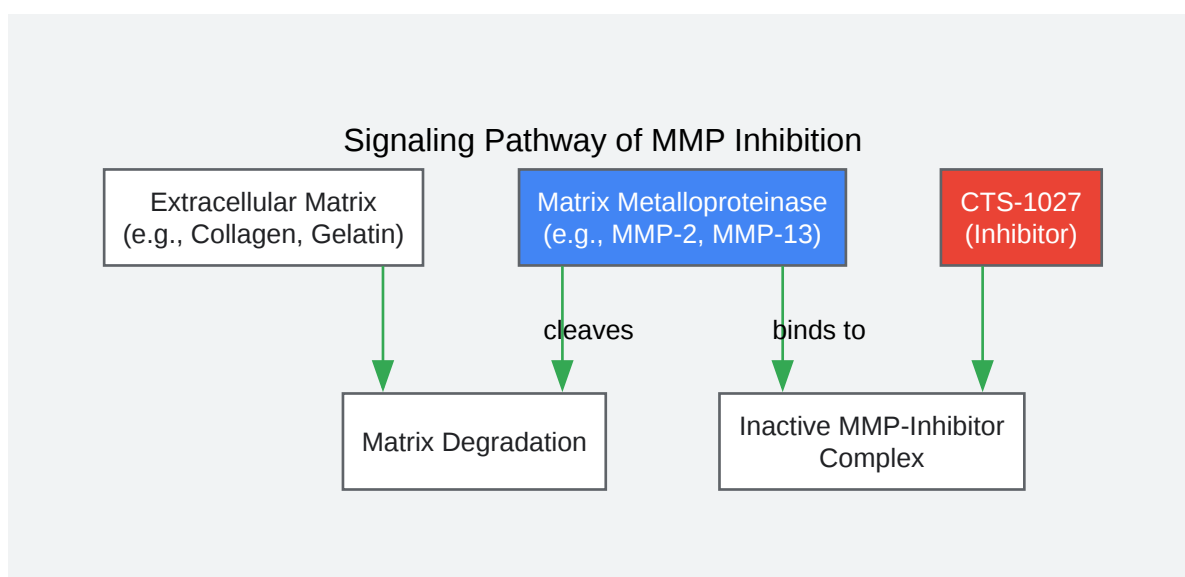
Procedure:

- **Enzyme Activation (if required):** Many MMPs are produced as inactive zymogens (pro-MMPs) and require activation. This is often achieved by incubation with p-aminophenylmercuric acetate (APMA) or other proteases like trypsin, followed by inhibition of the activator.
- **Inhibitor Preparation:** Prepare a stock solution of **CTS-1027** in DMSO. A series of dilutions of **CTS-1027** are then prepared in the assay buffer to achieve a range of final concentrations to be tested.
- **Assay Setup:**
 - In a 96-well black microtiter plate, add a fixed amount of the activated metalloproteinase to each well.
 - Add the diluted **CTS-1027** solutions to the respective wells. Include a control well with no inhibitor (enzyme only) and a blank well (buffer only).
 - Incubate the plate at 37°C for a pre-determined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
- **Enzymatic Reaction:**
 - Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
 - Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the specific fluorogenic substrate.
- **Data Acquisition:**
 - Monitor the increase in fluorescence intensity over time. The cleavage of the substrate by the metalloproteinase separates a quencher from a fluorophore, resulting in an increase in fluorescence.
 - Record the reaction rate (slope of the fluorescence versus time curve) for each inhibitor concentration.
- **Data Analysis:**

- Calculate the percentage of inhibition for each **CTS-1027** concentration relative to the uninhibited control.
- Plot the percentage of inhibition against the logarithm of the **CTS-1027** concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

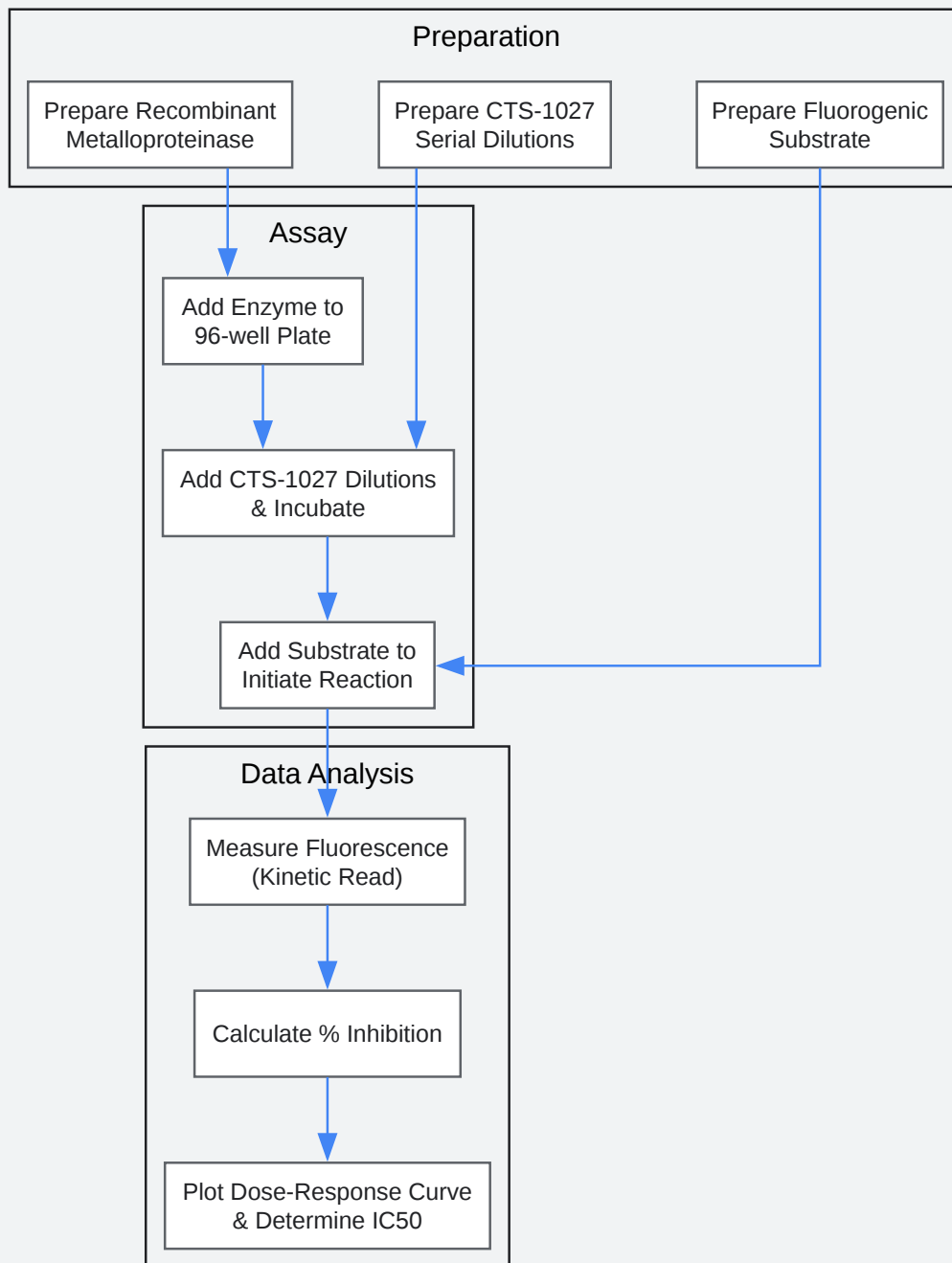
Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in this guide.



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Caption: Signaling pathway illustrating the inhibitory action of **CTS-1027** on Matrix Metalloproteinases.

Experimental Workflow for IC₅₀ Determination[Click to download full resolution via product page](#)

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